N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenylmethyl group attached to the nitrogen atom and a 4-formylphenoxy moiety linked via an ether bridge. The 3,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the formyl group on the phenoxy component introduces electrophilic reactivity.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-16-8-5-14(9-17(16)23-2)10-19-18(21)12-24-15-6-3-13(11-20)4-7-15/h3-9,11H,10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPVSJETCZKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The final step involves the acylation of this amine with 4-formylphenoxyacetyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications in Phenyl and Phenoxy Groups
(a) N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 247592-89-8)
- Structure: Replaces 3,4-dimethoxyphenyl with 3,4-dichlorophenyl and adds a methoxy group at the 2-position of the phenoxy ring.
- Impact : Chlorine atoms are electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy groups. This alters binding affinity in hydrophobic pockets and may increase metabolic stability .
- Pharmacological Relevance : The dichlorophenyl group may enhance interactions with halogen-binding pockets in enzymes or receptors.
(b) 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
- Structure : Substitutes the 3,4-dimethoxyphenylmethyl group with a 4-nitrophenyl group.
- Impact : The nitro group is strongly electron-withdrawing, creating a polarized aromatic system. This could enhance reactivity in nucleophilic substitution or redox reactions compared to the methoxy-dominated target compound .
Variations in Amide Backbone and Linker Groups
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide (instead of acetamide) with a 3,4-dimethoxyphenethyl chain.
- Synthesis Data : Yielded 80% with a melting point of 90°C, suggesting higher crystallinity than acetamide derivatives .
(b) A-740003 (P2X7 Receptor Antagonist)
- Structure: Complex substituents including cyanoimino, quinolinylamino, and tert-butyl groups.
- Pharmacological Data : Demonstrated dose-dependent neuropathic pain reduction (ED₅₀ = 30 mg/kg) via P2X7 receptor blockade .
- Comparison: The target compound lacks the heterocyclic quinoline moiety, likely reducing P2X7 receptor affinity but possibly improving selectivity for other targets.
Heterocyclic and Sulfonamide Analogues
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure: Benzothiazole ring replaces the phenoxy group, with trifluoromethyl and 3,4-dimethoxyphenyl substituents.
- The absence of a formyl group reduces electrophilic reactivity .
(b) N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Structure: Sulfamoyl and biphenyl groups replace the formylphenoxy and dimethoxyphenylmethyl moieties.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound's IUPAC name is this compound, with a molecular formula of . The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then acylated to yield the final product .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can modulate various biochemical pathways within cells .
- Receptor Binding : It has been suggested that this compound can bind to cellular receptors, influencing signal transduction pathways and altering cellular functions .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
A series of studies have been conducted to evaluate the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays revealed that this compound has an IC50 value in the micromolar range against several cancer cell lines, indicating significant anticancer potential.
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates in cancer-bearing mice .
- Mechanistic Studies : Research utilizing flow cytometry and Western blot analysis has shown that the compound triggers apoptosis in cancer cells via mitochondrial pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Structure | Similar enzyme inhibition profile but lower anticancer activity. |
| N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Structure | Comparable anti-inflammatory effects but different receptor interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
